1-(Oxetan-3-yl)prop-2-en-1-amine
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Overview
Description
1-(Oxetan-3-yl)prop-2-en-1-amine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Preparation Methods
One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
1-(Oxetan-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Oxetan-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in creating molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity and interactions with enzymes and receptors .
Comparison with Similar Compounds
1-(Oxetan-3-yl)prop-2-en-1-amine can be compared with other oxetane-containing compounds, such as:
N-(prop-2-yn-1-yl)oxetan-3-amine: Similar in structure but with different substituents, leading to varied reactivity and applications.
Oxetan-3-one derivatives: These compounds also feature the oxetane ring but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the oxetane ring with the prop-2-en-1-amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(oxetan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6(7)5-3-8-4-5/h2,5-6H,1,3-4,7H2 |
InChI Key |
JGVFLFVOIHNYKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1COC1)N |
Origin of Product |
United States |
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